molecular formula C16H13NO3 B12712060 2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-4-methyl- CAS No. 116337-61-2

2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-4-methyl-

Cat. No.: B12712060
CAS No.: 116337-61-2
M. Wt: 267.28 g/mol
InChI Key: HTYIAUSIYYSNMN-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-4-methyl- is a complex organic compound that belongs to the benzoxazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-4-methyl- typically involves multi-step organic reactions. One common method might include the condensation of appropriate benzoyl and methyl-substituted aniline derivatives with suitable reagents under controlled conditions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow synthesis and automated reactors might be employed.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-4-methyl- can undergo various chemical reactions, including:

    Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to different derivatives.

    Substitution: This reaction might involve replacing one functional group with another, which can significantly change the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-4-methyl- would depend on its specific applications. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1,4-Benzoxazin-3(4H)-one
  • 7-Benzoyl-4-methyl-2H-1,4-benzoxazine
  • 4-Methyl-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-4-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both benzoyl and methyl groups might confer distinct properties compared to other benzoxazine derivatives.

Properties

CAS No.

116337-61-2

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

7-benzoyl-4-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C16H13NO3/c1-17-13-8-7-12(9-14(13)20-10-15(17)18)16(19)11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

HTYIAUSIYYSNMN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=C1C=CC(=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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